molecular formula C11H10N2O4 B3218804 Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate CAS No. 1190312-50-5

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate

Cat. No. B3218804
CAS RN: 1190312-50-5
M. Wt: 234.21 g/mol
InChI Key: KZWUAXQHBFQKHO-UHFFFAOYSA-N
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Description

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate, also known as DPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPD is a heterocyclic compound that is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The exact mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is not fully understood. However, studies have shown that this compound exhibits its biological activity through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the modulation of immune response. This compound has also been shown to exhibit neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is its versatility in various fields, including medicinal chemistry, material science, and organic electronics. This compound is also relatively easy to synthesize and is commercially available. However, one of the major limitations of this compound is its low solubility in water, which can limit its use in biological experiments.

Future Directions

There are several future directions for the research and development of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate. One potential area of research is the synthesis of this compound derivatives with improved solubility and biological activity. Another area of research is the development of this compound-based materials with enhanced electronic and optoelectronic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile and promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves several chemical reactions, and its mechanism of action is not fully understood. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, including the synthesis of this compound derivatives and the development of this compound-based materials.

Scientific Research Applications

Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anticancer, anti-inflammatory, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, this compound has been used as a hole-transport material in organic light-emitting diodes.

properties

IUPAC Name

dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)13-9-6(7)3-4-12-9/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUAXQHBFQKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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